(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Overview
Description
“(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone”, also known as JWH-081, is a synthetic cannabinoid . It is an analytical reference standard categorized as a synthetic cannabinoid . It has been found in Spice/K2-type herbal blends and may have neurotoxic properties .
Molecular Structure Analysis
The molecular formula of JWH-081 is C25H25NO2 . The InChI string is InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 . The SMILES string is O=C(C1=C2C=CC=CC2=C(OC)C=C1)C3=CN(CCCCC)C4=C3C=CC=C4 .Physical And Chemical Properties Analysis
The molecular weight of JWH-081 is 371.4715 g/mol . The melting point is 130-131 °C, and the boiling point is 570.0±30.0 °C (Predicted) . The density is predicted to be 1.11±0.1 g/cm3 .Scientific Research Applications
Identification and Detection in Commercial Products
A study conducted by Nakajima et al. (2011) focused on the surveillance of unregulated drugs, identifying "(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone" among other compounds as adulterants in various herbal and drug-like products obtained via the Internet. The identification process involved techniques such as liquid chromatography–mass spectrometry (LC-MS), gas chromatography–mass spectrometry (GC-MS), accurate mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. The study highlights the variability in the content of these compounds in commercial products, indicating a potential risk associated with their unregulated use (Nakajima et al., 2011).
Structural Elucidation and Chemical Analysis
Denooz et al. (2013) reported on the structural and spectral elucidation of four cannabimimetic compounds, including "(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone" (RCS-4), seized in Belgium. The study utilized a combination of liquid chromatography (LC)-ultraviolet spectroscopy, high-resolution accurate mass detection, and NMR analysis. This comprehensive analytical approach allowed for the detection and absolute identification of illicit compounds, contributing to the expansion of existing databases and facilitating future identification efforts (Denooz et al., 2013).
Genotoxic Properties and Health Implications
Research by Ferk et al. (2016) investigated the genotoxic properties of certain synthetic cannabinoids, including "(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone" (RCS-4). The study utilized various in vitro assays to characterize the DNA-damaging properties of these drugs. The findings indicated dose-dependent effects in assays such as the single cell gel electrophoresis (SCGE) with human lymphocytes, suggesting potential health risks associated with the consumption of these compounds (Ferk et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(4-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPKJKGUQDHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175225 | |
Record name | JWH 081 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
CAS RN |
210179-46-7 | |
Record name | JWH 081 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210179-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-081 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210179467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH 081 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 210179-46-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JWH-081 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77E58024IT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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